

Spectroscopic Profile of 2-Methyl-2-octene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2-octene

Cat. No.: B092814

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of organic compounds is paramount for structural elucidation and quality control. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methyl-2-octene**.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Methyl-2-octene**.

Table 1: Predicted ^1H NMR Data for **2-Methyl-2-octene**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H3	~5.1	t	~7.1
H4	~1.97	q	~7.5
H1'	~1.68	s	-
H1	~1.60	s	-
H5	~1.35	sextet	~7.4
H6, H7	~1.28	m	-
H8	~0.88	t	~7.1

Table 2: ^{13}C NMR Data for **2-Methyl-2-octene**

Carbon	Chemical Shift (ppm)
C2	132.7
C3	123.6
C4	35.4
C5	31.9
C6	29.5
C7	22.8
C8	14.1
C1'	25.4
C1	23.4

Table 3: IR Spectroscopy Data for **2-Methyl-2-octene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958	Strong	C-H stretch (alkane)
2927	Strong	C-H stretch (alkane)
2858	Medium	C-H stretch (alkane)
1458	Medium	C-H bend (alkane)
1377	Medium	C-H bend (alkane)
835	Weak	=C-H bend (alkene)

Table 4: Mass Spectrometry Data for **2-Methyl-2-octene**

m/z	Relative Intensity (%)	Proposed Fragment
126	15	[M] ⁺ (Molecular Ion)
111	20	[M - CH ₃] ⁺
97	30	[M - C ₂ H ₅] ⁺
83	45	[M - C ₃ H ₇] ⁺
70	80	[C ₅ H ₁₀] ⁺
55	100	[C ₄ H ₇] ⁺ (Base Peak)
41	95	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like **2-Methyl-2-octene** is as follows:

- Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of a neat liquid sample like **2-Methyl-2-octene** is typically obtained using the following procedure:

- Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.
- Data Acquisition: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
- Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS):

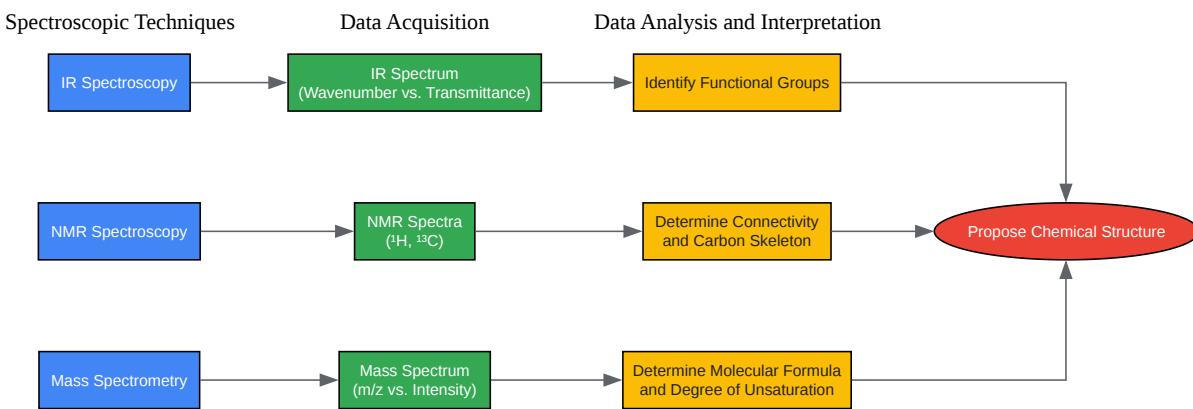
The mass spectrum of a volatile liquid like **2-Methyl-2-octene** is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system:

- Sample Introduction: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.
- Ionization: The separated analyte molecules eluting from the GC column enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M^+) and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Methyl-2-octene**.



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Caption: Logical workflow for spectroscopic analysis.

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